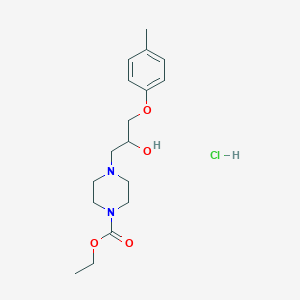![molecular formula C14H12ClNO B2859293 2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol CAS No. 1232818-85-7](/img/structure/B2859293.png)
2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.7 . It is used for research purposes .
Synthesis Analysis
The compound can be synthesized by the condensation reaction of 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline . The reaction yields a compound that crystallizes in the monoclinic space group P21/c .Molecular Structure Analysis
The molecular structure of the compound shows that the 3-chlorobenzene ring is inclined to the phenol ring by 9.38 (11) degrees . The configuration about the C=N bond is E, and an intramolecular O—H N hydrogen bond forms an S(6) ring motif .Chemical Reactions Analysis
As a Schiff base, this compound contains the azomethine moiety (–RCH=N–R0) and is prepared by condensation reactions between amines and active carbonyl compounds . Schiff bases are employed as catalyst carriers, thermo-stable materials, metal–cation complexing agents, and in biological systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.7 and a molecular formula of C14H12ClNO . The density functional theory (DFT) optimized structure at the B3LYP/ 6–311 G(d,p) level is compared with the experimentally determined molecular structure and the HOMO–LUMO energy gap is provided .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of Schiff base compounds derived from similar structures. For example, studies have detailed the synthesis, DFT (Density Functional Theory), Docking, and Fluorescence studies of Schiff base organic compounds, revealing their potential for fluorescence properties and theoretical absorption spectra predictions (Kusmariya & Mishra, 2015). Other works have synthesized and characterized compounds for their thermal and crystalline properties, offering insights into their stability and intermolecular interactions (Grivani et al., 2013; Tunç et al., 2009).
Theoretical and Computational Studies
Theoretical and computational studies have been conducted to understand the molecular structure and electronic properties of similar compounds. These studies utilize methods like DFT to predict geometrical parameters, chemical activities, and interactions with biological molecules (Demircioğlu, 2021).
Biological and Antimicrobial Activities
Some investigations have explored the biological and antimicrobial activities of Schiff bases and their derivatives. For instance, studies on substituted salicylaldimines have evaluated their antibacterial and antioxidant activities, suggesting potential applications in medical and environmental fields (Oloyede-Akinsulere et al., 2018).
Corrosion Inhibition
Research has also looked into the application of similar Schiff base compounds as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This indicates potential industrial applications in metal preservation and protection (Behpour et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Schiff bases are important for their photochromic properties and have applications in various fields such as the measurement and control of radiation intensities in imaging systems, optical computers, electronics, optoelectronics, and photonics . The ongoing structural study of Schiff bases and their utilization in the synthesis of quinoxaline derivatives, fluorescence sensors, and non-linear optical properties suggest potential future directions .
properties
IUPAC Name |
2-[(4-chloro-3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIFGPYIVUHZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)





